[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate
CAS No.:
Cat. No.: VC8889325
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClN2OS |
|---|---|
| Molecular Weight | 246.76 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)propan-1-amine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2S.ClH.H2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2;1H;1H2 |
| Standard InChI Key | MSFONDADHMIEHO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)CCCN.O.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCCN.O.Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Composition
The IUPAC name for this compound is 3-(1,3-benzothiazol-2-yl)-1-propanamine hydrochloride hydrate, reflecting its benzothiazole ring system (a fused benzene and thiazole ring) substituted at the 2-position with a propylamine chain . The hydrochloride hydrate form ensures stability, with the salt comprising one molecule of hydrochloric acid and one water molecule per amine group . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂OS | |
| Molecular Weight | 246.76 g/mol | |
| Purity | ≥95% | |
| Physical Form | Solid | |
| Storage Temperature | Room temperature (RT) |
The InChI code (1S/C₁₀H₁₂N₂S.ClH.H₂O) and SMILES string (Cl.NS(=O)C1=CC=CC2=C1N=C(S2)CCC[N]) provide unambiguous representations of its atomic connectivity .
Crystallography and Conformational Analysis
Structural studies of benzothiazole derivatives often employ single-crystal X-ray diffraction and Hirshfeld surface analysis to elucidate intermolecular interactions. For [3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate, the benzothiazole ring exhibits planarity, while the propylamine chain adopts a staggered conformation to minimize steric strain. Hydrogen bonding between the amine group, water molecules, and chloride ions stabilizes the crystal lattice, as observed in analogous compounds .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of benzothiazole derivatives typically involves condensation reactions between 2-aminothiophenol and carbonyl-containing precursors . For this compound, a two-step process is hypothesized:
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Formation of the benzothiazole core: Reaction of 2-aminothiophenol with a three-carbon aldehyde or ketone under acidic conditions.
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Amine functionalization and salt formation: Propylamine introduction via nucleophilic substitution, followed by treatment with hydrochloric acid to yield the hydrochloride hydrate .
A patent detailing analogous syntheses reported yields of 85–89% for benzothiazole-hydrazine derivatives under mild conditions (70°C, 2 hours) .
Industrial Production and Quality Control
Commercial suppliers like ChemBridge Corporation and VulcanChem list this compound with ≥95% purity, verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) . Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) are available to ensure compliance with laboratory safety standards .
Biological and Pharmacological Activities
Antimicrobial and Antitubercular Effects
The benzothiazole moiety disrupts bacterial cell wall synthesis, with recent patents highlighting derivatives as anti-tubercular agents . For example, nitro-substituted benzothiazoles showed ≥85% inhibition of Mycobacterium tuberculosis growth at 10 µg/mL .
Neuropharmacological Applications
Benzothiazoles are explored for neuroprotective and antidepressant activities due to their ability to modulate serotonin and dopamine receptors. The propylamine side chain in this compound may enhance blood-brain barrier penetration, though in vivo studies are needed to confirm efficacy.
Applications in Materials Science
Fluorescent Probes
Benzothiazoles serve as fluorophores in bioimaging. The amine group in this compound allows conjugation to biomolecules, enabling tracking of cellular processes via fluorescence microscopy .
Corrosion Inhibitors
In industrial chemistry, benzothiazole derivatives act as corrosion inhibitors for metals. The thiazole sulfur and amine nitrogen atoms adsorb onto metal surfaces, forming protective films.
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